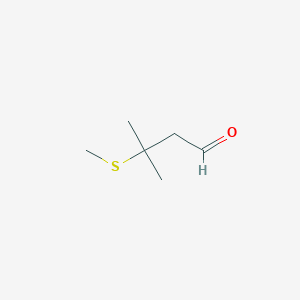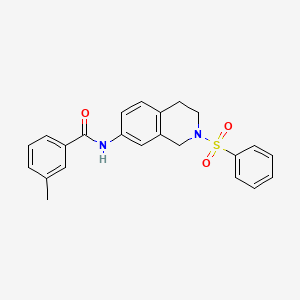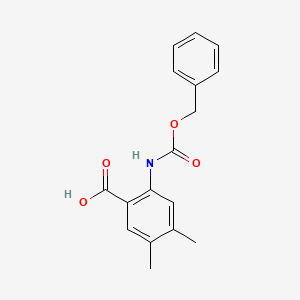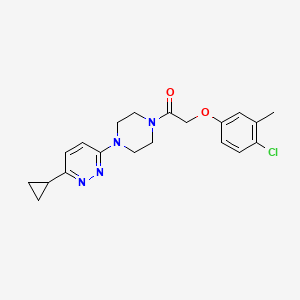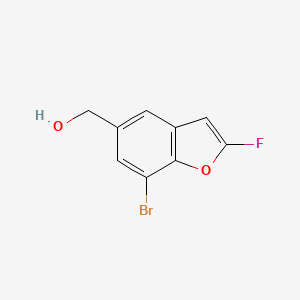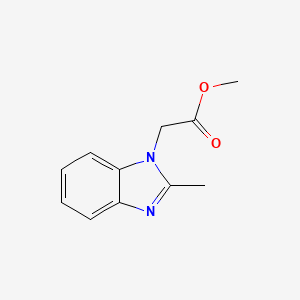
4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a pyridinylmethyl group, and a 1H-1,2,3-triazole-5-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a fluorophenyl group, and a pyridinylmethyl group. The fluorine atom in the fluorophenyl group would likely contribute to the compound’s chemical properties due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom and the nitrogen atoms in the triazole ring could potentially make this compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The triazole ring could also contribute to the compound’s chemical properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals that have been synthesized for their unique chemical and biological properties. Research has shown that modifications of the triazole ring and the fluorophenyl group can lead to compounds with varied activities. The synthesis involves multi-step chemical reactions, starting from basic heterocyclic compounds and utilizing different reagents to introduce specific functional groups, such as the fluorophenyl and pyridinylmethyl groups (Hacer Bayrak et al., 2009), (G. M. Schroeder et al., 2009).
Antimicrobial and Antitubercular Activities
Several studies have focused on evaluating the antimicrobial and antitubercular activities of triazole derivatives. Compounds synthesized from isonicotinic acid hydrazide, similar to the core structure of the compound , have shown good to moderate antimicrobial activity against various strains of bacteria and fungi. The activity is attributed to the presence of specific substituents, which can interact with bacterial enzymes or DNA (V. U. Jeankumar et al., 2013).
Anticancer Activities
The triazole core, when combined with certain substituents, has been investigated for its potential anticancer activities. Research has indicated that these compounds can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The mechanism of action may involve interference with cell signaling pathways or direct interaction with DNA (Xuechen Hao et al., 2017).
Antiviral Activities
Triazole derivatives have also been explored for their antiviral properties. Studies have shown that certain modifications on the triazole ring can lead to compounds with inhibitory effects on various virus groups, including those causing respiratory infections. The antiviral activity may be due to the inhibition of viral replication or binding to viral proteins, preventing their interaction with host cells (E. De Cercq & M. Luczak, 1975).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-11-6-4-10(5-7-11)13-14(20-21-19-13)15(22)18-9-12-3-1-2-8-17-12/h1-8H,9H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXHBNAAWZYTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
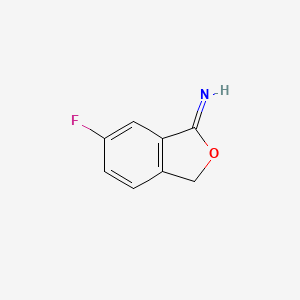

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

